molecular formula C₁₈H₂₀NNaO₁₁S B1147540 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside-6-sulfate sodium salt CAS No. 153484-08-3

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside-6-sulfate sodium salt

Cat. No.: B1147540
CAS No.: 153484-08-3
M. Wt: 481.41
InChI Key:
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Description

4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt is a biochemical reagent used primarily in scientific research. It is known for its fluorogenic properties, making it a valuable tool in various biochemical assays. The compound has a molecular formula of C18H20NNaO11S and a molecular weight of 497.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt involves multiple steps. The starting material is typically 4-methylumbelliferone, which undergoes sulfonation to introduce the sulfo group. This is followed by glycosylation with 2-acetamido-2-deoxy-alpha-D-glucopyranosyl chloride under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt primarily undergoes hydrolysis reactions. It is a substrate for various glycosidases, which cleave the glycosidic bond to release 4-methylumbelliferone .

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, a fluorescent molecule that can be easily detected and quantified .

Scientific Research Applications

4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The compound acts as a substrate for glycosidases, particularly hexosaminidase A. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the glycosidic bonds within the compound, and the pathway involves the hydrolysis of these bonds by the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt is unique due to its specific structure, which allows it to be a substrate for a distinct set of glycosidases. Its sulfo group enhances its solubility and stability, making it particularly useful in aqueous assays .

Properties

CAS No.

153484-08-3

Molecular Formula

C₁₈H₂₀NNaO₁₁S

Molecular Weight

481.41

IUPAC Name

sodium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C18H21NO11S.Na/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18+;/m1./s1

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+]

Synonyms

7-[[2-(Acetylamino)-2-deoxy-6-O-sulfo-α-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one Monosodium Salt; 

Origin of Product

United States

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